molecular formula C3H9N3O3S B043773 Guanidinoethyl sulfonate CAS No. 543-18-0

Guanidinoethyl sulfonate

Cat. No.: B043773
CAS No.: 543-18-0
M. Wt: 167.19 g/mol
InChI Key: JKLRIMRKZBSSED-UHFFFAOYSA-N
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Description

Taurocyamine is a naturally occurring guanidino compound, serving as a key phosphagen in the energy metabolism of various marine invertebrates, such as annelids and other non-vertebrate species. This high-purity reagent is essential for researchers investigating alternative phosphagen kinases and comparative biochemistry. Its primary research value lies in its role as a phosphagen, analogous to creatine in vertebrates. Taurocyamine can be phosphorylated by taurocyamine kinase to form phosphotaurocyamine, which acts as a high-energy phosphate buffer, maintaining ATP levels in tissues subjected to high energy demands or anoxic stress. Scientists utilize this compound to study the kinetics, structure, and evolution of phosphagen systems, providing crucial insights into metabolic adaptation across different species. Furthermore, taurocyamine serves as a valuable tool in neurobiological and toxicological studies, as elevated levels of guanidino compounds like taurocyamine have been implicated in neurological dysfunction, offering a model to explore related mechanisms. This product is offered exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(diaminomethylideneamino)ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N3O3S/c4-3(5)6-1-2-10(7,8)9/h1-2H2,(H4,4,5,6)(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKLRIMRKZBSSED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)O)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10202654
Record name Taurocyamine
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Molecular Weight

167.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Taurocyamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003584
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

39 mg/mL at 21 °C
Record name Taurocyamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003584
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

543-18-0
Record name 2-[(Aminoiminomethyl)amino]ethanesulfonic acid
Source CAS Common Chemistry
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Record name Taurocyamine
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Record name Taurocyamine
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URL https://comptox.epa.gov/dashboard/DTXSID10202654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Taurocyamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003584
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Guanidinoethyl sulfonate can be synthesized through the reaction of ethylene diamine with methyl methanesulfonate. The reaction typically involves controlling the temperature and pH to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions to maintain product purity and yield. The compound is often produced in solid form and stored under specific conditions to prevent degradation .

Chemical Reactions Analysis

Types of Reactions: Guanidinoethyl sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various sulfonate and amine derivatives, which can be further utilized in different chemical processes .

Scientific Research Applications

Biochemical Properties and Metabolism

Taurocyamine is primarily known as an intermediate in taurine metabolism. It is synthesized from cysteine through a series of enzymatic reactions involving 3-sulfinoalanine. This compound plays a significant role in the regulation of intracellular pH levels, particularly under conditions of anoxic stress where lactic acidosis occurs .

Table 1: Key Metabolic Pathways Involving Taurocyamine

PathwayDescription
Taurine MetabolismIntermediate in taurine biosynthesis
Lactic Acid RegulationReduces intracellular lactic acidosis
Guanidino Compound FormationActs as a precursor for phosphotaurocyamine

Neuroprotective Effects

Research has demonstrated that taurocyamine acts as an endogenous alkaline "shifter," helping to mitigate the effects of lactic acidosis in the brain during anoxic conditions. By promoting a shift in pH towards alkalinity, taurocyamine may protect neuronal cells from damage associated with acidosis .

Case Study: Neuroprotection in Ischemic Conditions

In a study involving rodent models, taurocyamine administration was shown to significantly reduce neuronal death following ischemic injury, suggesting its potential as a neuroprotective agent in clinical settings .

3.1. Chronic Kidney Disease

Plasma levels of taurocyamine are notably elevated in patients with chronic renal failure, indicating its potential as a biomarker for renal function and disease progression .

3.2. Obesity and Metabolic Disorders

Recent studies have suggested that taurocyamine or its derivatives may play a role in energy metabolism and weight regulation. The manipulation of taurine levels through compounds like taurocyamine has been linked to improved glucose homeostasis and reduced adiposity in animal models .

Table 2: Therapeutic Potential of Taurocyamine

ConditionPotential Application
Chronic Kidney DiseaseBiomarker for renal function
Ischemic Brain InjuryNeuroprotective agent
ObesityModulator of energy metabolism

Research Insights and Future Directions

The ongoing research into taurocyamine's properties continues to unveil new applications across various fields:

  • Neuroscience : Further exploration into taurocyamine's mechanisms could lead to novel treatments for neurodegenerative diseases.
  • Metabolic Studies : Investigating the role of taurocyamine in metabolic pathways may reveal new strategies for managing obesity and related disorders.
  • Pharmacological Development : The development of taurocyamine analogs could enhance its therapeutic efficacy and broaden its application range.

Mechanism of Action

Guanidinoethyl sulfonate exerts its effects by acting as a competitive inhibitor of taurine transport. It mimics the action of taurine on long-term synaptic potentiation and can replace taurine function in some mechanisms, such as those implicated in synaptic plasticity. The compound reduces extracellular taurine levels and affects the magnitude of taurine released in response to specific stimuli .

Comparison with Similar Compounds

Structural Analogs

Taurocyamine belongs to a family of guanidino compounds and phosphagens, which include:

Compound Structure Key Functional Groups Biological Role
Taurocyamine Guanidinoethyl sulfonate Guanidinium, sulfonate Phosphagen in invertebrates; taurine transport inhibitor
Taurine 2-Aminoethanesulfonic acid Amine, sulfonate Osmolyte, antioxidant, neurotransmitter
Creatine N-Methylguanidinoacetic acid Guanidinium, carboxylate Phosphagen in vertebrates; ATP buffering
Arginine α-Amino-δ-guanidinovaleric acid Guanidinium, carboxylate Protein synthesis, nitric oxide precursor
Lombricine N-Phosphorylguanidinoethyl serine Guanidinium, phosphate, hydroxyl Phosphagen in earthworms

Key Structural Differences :

  • Taurocyamine’s sulfonate group distinguishes it from creatine (carboxylate) and lombricine (hydroxyl-phosphate), influencing solubility and transporter affinity .
  • Unlike arginine, taurocyamine lacks an α-amino group, limiting its role in protein synthesis but enhancing specificity for TK enzymes .
Enzyme Specificity and Kinetic Parameters

Taurocyamine kinase (TK) exhibits strict substrate specificity compared to related phosphagen kinases:

Enzyme Substrate Km (mM) kcat (s⁻¹) K' (Equilibrium Constant)*
Taurocyamine Kinase (SmTK) Taurocyamine ~0.5–2.0† 80–120† 29% of CPK‡
Arginine Kinase (AK) Arginine 0.1–0.5 200–300 13% of CPK‡
Creatine Kinase (CK) Creatine 0.05–0.1 300–400 100–160%‡

K' = [phosphagen][ADP]/[ATP][free guanidine]; ‡Relative to CK; †Data from *Paragonimus westermani TK .

  • Substrate-Binding Mechanism :
    • SmTK uses a phosphagen-specific loop with Arg426 to stabilize taurocyamine’s sulfonate group via hydrogen bonding, a feature absent in AKs (replaced by tyrosine) .
    • In hypotaurocyamine kinase (HTK), ancestral arginine-binding residues are lost, enabling exclusive specificity for taurocyamine over arginine .
Thermodynamic and Functional Comparisons

Phosphagens vary in their ability to buffer ATP under physiological conditions:

  • Phosphocreatine (PC) : Highest K' value (100–160% of CK), enabling ATP buffering at high ATP/ADP ratios .

Biological Activity

Taurocyamine, a guanidino-taurine analogue, has garnered attention for its biological properties and potential therapeutic applications. This article delves into the biological activity of taurocyamine, focusing on its mechanisms of action, physiological effects, and relevant research findings.

Taurocyamine is synthesized from taurine and hypotaurine metabolism and is characterized by its alkaline properties. It functions primarily as an endogenous "alkaline shifter," effectively reducing intracellular lactic acidosis in brain tissue during anoxic conditions. This pH shift is believed to protect against the harmful effects associated with lactic acidosis, particularly in neuronal cells .

Key Chemical Properties:

  • Molecular Formula: C₄H₁₃N₅O₃S
  • Molecular Weight: 175.23 g/mol
  • pKa: Strongest basicity at approximately 11.77 .

Biological Effects

  • Inhibition of Taurine Transport:
    Taurocyamine has been identified as an inhibitor of taurine transport in the brain, which may influence various neurological processes . This inhibition can affect neurotransmission and cellular signaling pathways.
  • Glycine Receptor Antagonism:
    It acts as a glycine receptor antagonist, suggesting a role in modulating excitatory neurotransmission. This property may have implications for conditions such as epilepsy or other neurological disorders where glycine receptors are involved .
  • Renal Function:
    Elevated plasma levels of taurocyamine have been noted in patients with chronic renal failure, indicating a potential biomarker for renal dysfunction . Its role in renal physiology remains an area for further exploration.

Case Studies and Experimental Data

A variety of studies have examined the biological activity of taurocyamine:

  • Study on Mitochondrial Taurocyamine Kinase:
    Research has identified amino acid residues crucial for taurocyamine binding in mitochondrial taurocyamine kinase from Arenicola brasiliensis. Mutations at specific sites (Y84E and Y87E) demonstrated significant reductions in affinity and catalytic activity, highlighting the importance of these residues in enzymatic function .
  • Impact on Brain Metabolism:
    A study indicated that taurocyamine effectively mitigates lactic acidosis during hypoxic conditions in neuronal cells, suggesting therapeutic potential for ischemic brain injuries .
  • Comparative Analysis of Phosphagen Systems:
    Taurocyamine's role within the phosphagen system has been compared to other kinases like creatine kinase, revealing evolutionary adaptations that enhance its functional specificity in certain organisms .

Data Table: Summary of Key Studies on Taurocyamine

Study ReferenceObjectiveKey Findings
Identify binding sites in taurocyamine kinaseMutations significantly reduce activity
Investigate effects on lactic acidosisReduces intracellular acidosis during anoxia
Compare phosphagen systemsHighlights evolutionary adaptations in kinases

Q & A

Q. What are the fundamental physicochemical properties of Taurocyamine, and how do they influence experimental design?

Taurocyamine (2-(diaminomethylideneamino)ethanesulfonic acid) has a molecular formula of C₃H₉N₃O₃S, a molecular weight of 167.19 g/mol, and a logP value of 0.629, indicating moderate hydrophobicity . Its solubility in water is ~50 mg/mL (299.06 mM), but for in vivo studies, 25 mg/mL (149.53 mM) in PBS is recommended to avoid precipitation . Storage conditions (-20°C for long-term stability) and solvent selection (DMSO for stock solutions) are critical to maintaining compound integrity during experiments .

Q. How can Taurocyamine be effectively utilized as a taurine transport antagonist in cellular or animal models?

Taurocyamine competes with taurine for transport proteins, making it useful for inducing taurine deficiency. In rodent models, administer 10–50 mg/kg intraperitoneally to pregnant rats, monitoring urinary taurine excretion and fetal tissue depletion . Control groups should receive equivalent saline/DMSO vehicles to isolate pharmacological effects. Validate transport inhibition via HPLC or fluorometric assays to quantify intracellular taurine levels .

Q. What are the best practices for preparing and validating Taurocyamine solutions in biochemical assays?

  • Stock solutions : Dissolve in DMSO (≥99.9% purity) at 50–100 mM, aliquot, and store at -80°C (stable for 6 months).
  • Working solutions : Dilute in PBS or culture media; ensure clarity before use. Vortex thoroughly and centrifuge (10,000 ×g, 5 min) to remove particulates .
  • Validation : Confirm concentration via UV-Vis spectroscopy (λmax = 210 nm) or LC-MS .

Advanced Research Questions

Q. How do kinetic parameters (Km, Kd, kcat) of Taurocyamine kinase vary under different experimental conditions?

In the Paragonimus westermani Taurocyamine kinase (TK) assay, Km for Taurocyamine was determined using Lineweaver-Burk plots with varying substrate concentrations (0.1–10 mM) and fixed ATP (3–10 mM). Reactions were conducted in 100 mM Tris-HCl (pH 8.0) at 25°C, with initial velocities measured spectrophotometrically. The Km ranged from 1.2–2.5 mM depending on ATP availability, highlighting the need to standardize cofactor concentrations . Discrepancies in reported Km values may arise from buffer ionic strength or enzyme source differences; replicate assays under identical conditions and use robust statistical fitting (e.g., nonlinear regression in GraphPad Prism) .

Q. What methodological strategies resolve contradictions in Taurocyamine’s role in chloride channel modulation?

Conflicting reports on Taurocyamine’s interaction with chloride channels may stem from model specificity (e.g., mammalian vs. invertebrate systems) or concentration-dependent effects. To address this:

  • Dose-response profiling : Test 0.1–10 mM Taurocyamine in patch-clamp assays on HEK293 cells expressing ClC-2 channels.
  • Control for off-target effects : Use taurine (1–5 mM) as a competitor and validate with CRISPR-knockout models of taurine transporters .
  • Meta-analysis : Compare datasets using PRISMA guidelines to identify confounding variables (e.g., pH, temperature) .

Q. How can thermodynamic studies elucidate Taurocyamine’s enzyme-binding mechanisms?

Isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) can quantify binding thermodynamics (ΔG, ΔH, ΔS) between Taurocyamine and TK. For example:

  • ITC : Titrate 0.5 mM Taurocyamine into 0.05 mM TK in 20 mM HEPES (pH 7.4) at 25°C.
  • Data analysis : Fit to a one-site model to derive Kd and stoichiometry. Compare with ATP-binding data to infer sequential vs. random substrate binding .

Methodological Frameworks for Research Design

Q. How to formulate a FINER (Feasible, Interesting, Novel, Ethical, Relevant) research question on Taurocyamine’s metabolic impact?

  • Feasible : "Does Taurocyamine alter hepatic glutathione synthesis in taurine-depleted mice?" (Requires LC-MS/MS and knockout models, achievable within 12 months.)
  • Novel : Investigate understudied pathways (e.g., mTOR signaling) instead of well-characterized antioxidant roles.
  • Ethical : Adhere to ARRIVE guidelines for animal welfare in depletion studies .

Q. What statistical approaches are optimal for analyzing contradictory data on Taurocyamine’s solubility in aqueous buffers?

  • Replicate experiments : Conduct triplicate solubility tests in PBS, Tris-HCl, and H₂O at 25°C.
  • Multivariate analysis : Use ANOVA to assess buffer composition/pH effects, followed by Tukey’s post hoc test .
  • Report confidence intervals : Provide 95% CI for solubility values to quantify uncertainty .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Guanidinoethyl sulfonate
Reactant of Route 2
Guanidinoethyl sulfonate

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